methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound characterized by its molecular structure, which includes a pyrrolopyridine core substituted with a benzenesulfonyl group and a carboxylate ester group
Properties
IUPAC Name |
methyl 1-(benzenesulfonyl)-6-chloropyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S/c1-22-15(19)12-9-10-7-8-13(16)17-14(10)18(12)23(20,21)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNZGYLGXSAKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting with the formation of the pyrrolopyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as pyrrole and chloropyridine derivatives. The benzenesulfonyl group is introduced through a sulfonylation reaction, and the carboxylate ester group is formed by esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolopyridines or benzenesulfonamides.
Scientific Research Applications
Antimicrobial Activity
Methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its derivatives have been investigated for their antimicrobial properties. A study indicated that compounds with similar structures exhibited good to moderate antimicrobial activities against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 μmol/L, demonstrating efficacy comparable to standard antibiotics such as cefotaxime .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μmol/L) | Bacterial Strain |
|---|---|---|
| Compound A | 6 | Bacillus subtilis |
| Compound B | 8 | Salmonella typhi |
| Compound C | 12 | Chlamydia pneumoniae |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. The compound's derivatives were tested against several cancer cell lines, including human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. Results indicated that many derivatives exhibited significant cytotoxicity, with IC50 values ranging from 2.56 to 4.08 μmol/L .
Table 2: Cytotoxicity of Pyrrolo Derivatives
| Compound | IC50 (μmol/L) | Cell Line |
|---|---|---|
| Compound D | 2.56 | NCI-H460 |
| Compound E | 3.00 | HepG2 |
| Compound F | 3.89 | HCT-116 |
Antioxidant Activity
The antioxidant capacity of the compound was evaluated through lipid peroxidation assays, showing that it could effectively scavenge free radicals and inhibit oxidative stress in biological systems. Certain derivatives demonstrated inhibition rates exceeding those of established antioxidants like Trolox .
Table 3: Antioxidant Activity Comparison
| Compound | Inhibition Rate (%) |
|---|---|
| Compound G | 91.2 |
| Compound H | 92.8 |
| Trolox | 89.5 |
Case Study 1: Inhibition of Aβ-Peptide Aggregation
Research has shown that compounds related to this compound can inhibit the aggregation of Aβ-peptides, which are implicated in Alzheimer’s disease. This effect was attributed to the structural features of the pyrrole ring and the presence of sulfonyl groups .
Case Study 2: Development of New Antibiotics
A recent study focused on synthesizing new derivatives based on this compound aimed at combating antibiotic-resistant bacteria. The synthesized compounds were tested for their ability to inhibit bacterial growth effectively and showed promising results against resistant strains .
Mechanism of Action
The mechanism by which methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Methyl benzenesulfonate: Used as a methylation agent in organic synthesis.
Methyl 1-(benzenesulfonyl)piperidine-4-carboxylate: Another compound with a benzenesulfonyl group.
Uniqueness: Methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Biological Activity
Methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1630907-18-4) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₁ClN₂O₄S
- Molecular Weight : 350.78 g/mol
- IUPAC Name : methyl 6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- CAS Number : 1630907-18-4
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse pharmacological activities. The presence of the benzenesulfonyl group enhances its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
A notable study reported that similar compounds activated the STING pathway, leading to the secretion of pro-inflammatory cytokines and inhibition of tumor growth in syngeneic mouse models. The compound demonstrated an IC₅₀ value of approximately 25.0 nM against Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), indicating strong inhibitory activity that could be leveraged for cancer immunotherapy .
Anti-inflammatory Properties
Pyrrolopyridine derivatives have been recognized for their anti-inflammatory effects. Compounds with similar structures have shown efficacy in reducing pro-inflammatory cytokines in vitro and exhibited promising results in animal models for inflammatory diseases . The anti-inflammatory mechanism is believed to involve inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of ENPP1 : By inhibiting this enzyme, the compound may enhance the immune response against tumors through the activation of the STING pathway.
- Cytokine Modulation : The compound has been shown to induce the production of cytokines such as IFN-β and IP-10, which are crucial for immune responses .
- Interaction with Cytochrome P450 Enzymes : Preliminary studies suggest minimal inhibition of cytochrome P450 enzymes (CYPs), indicating a favorable safety profile regarding drug metabolism .
Research Findings and Case Studies
Q & A
Q. What are the standard synthetic routes for methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate?
The compound can be synthesized via sulfonylation of a pyrrolopyridine core. For example, analogous methods involve reacting a pyrrole ester (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) with a sulfonyl chloride (e.g., 4-(N,N-dimethylsulfamoyl)benzoyl chloride) under basic conditions, followed by chlorination at the 6-position . Key steps include protecting group strategies (e.g., benzenesulfonyl for N-substitution) and regioselective halogenation. ESI-MS is typically used to confirm molecular weight .
Q. Which analytical techniques are critical for characterizing this compound?
- ESI-MS : To verify molecular ion peaks (e.g., [M+1]⁺) and rule out byproducts .
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm; ester carbonyl at ~165–170 ppm).
- X-ray crystallography : Resolves ambiguities in regiochemistry, especially for structurally similar analogs like 2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine .
Q. How does the ester group influence reactivity in downstream modifications?
The methyl ester acts as a directing group for electrophilic substitution (e.g., halogenation at the 6-position) and can be hydrolyzed to a carboxylic acid for coupling reactions. Comparative studies with ethyl or benzyl esters (e.g., ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate) suggest methyl esters offer better stability under acidic conditions .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Discrepancies may arise from tautomerism or rotational isomers of the sulfonyl group. Use variable-temperature NMR to assess dynamic effects or employ isotopic labeling (e.g., ¹⁵N) to clarify nitrogen environments. For example, analogs like 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines exhibit conformational flexibility in solution .
Q. What strategies optimize regioselectivity during halogenation or cross-coupling reactions?
- Directed metalation : Use directing groups (e.g., sulfonyl) to control halogenation sites.
- Protection/deprotection : Temporary protection of reactive positions (e.g., 3- or 5-sites) with trimethylsilyl groups.
- Computational modeling : Predict reactivity using DFT calculations, as seen in studies on 4-bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine .
Q. How can Design of Experiments (DoE) improve synthesis yields?
Apply DoE to optimize parameters like temperature, solvent polarity, and stoichiometry. For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction kinetics, reducing side products . Statistical models (e.g., response surface methodology) can identify critical factors for scaling up .
Q. What computational tools are effective for studying this compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to enzymes like kinases, leveraging structural data from analogs such as 6-(5-chloropyridin-2-yl)-1,5-dioxo-pyrrolo[3,4-b]pyrazine derivatives . QSAR models may also correlate substituent effects (e.g., chloro vs. bromo) with activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity of similar pyrrolopyridine derivatives?
Variability may stem from differences in assay conditions (e.g., cell lines, concentrations) or impurities in synthesized batches. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) and ensure compound purity via HPLC (>95%) .
Q. Why do some analogs show unexpected reactivity in Suzuki-Miyaura couplings?
Steric hindrance from the benzenesulfonyl group or electronic effects of the chloro substituent may reduce catalytic efficiency. Pre-activation of the boronic acid or using Pd-XPhos catalysts can mitigate this .
Methodological Recommendations
- Synthetic protocols : Follow anhydrous conditions for sulfonylation steps to avoid hydrolysis .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (e.g., 20–50%) .
- Stability testing : Monitor decomposition under light/heat via accelerated stability studies (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
